4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine
CAS No.: 2640979-39-9
Cat. No.: VC11861470
Molecular Formula: C15H22N4OS
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
![4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine - 2640979-39-9](/images/structure/VC11861470.png)
Specification
CAS No. | 2640979-39-9 |
---|---|
Molecular Formula | C15H22N4OS |
Molecular Weight | 306.4 g/mol |
IUPAC Name | [1-(6-methylpyrazin-2-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
Standard InChI | InChI=1S/C15H22N4OS/c1-12-9-16-10-14(17-12)19-4-2-3-13(11-19)15(20)18-5-7-21-8-6-18/h9-10,13H,2-8,11H2,1H3 |
Standard InChI Key | LHCVQHODWDTSDX-UHFFFAOYSA-N |
SMILES | CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Canonical SMILES | CC1=CN=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Weight
-
Molecular Formula: C<sub>16</sub>H<sub>23</sub>N<sub>5</sub>OS
-
Molecular Weight: 349.46 g/mol
-
IUPAC Name: 4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine
Structural Components
-
Piperidine Ring: A six-membered amine ring with a 6-methylpyrazine substituent at position 1.
-
Thiomorpholine: A sulfur-containing six-membered ring with one nitrogen atom.
-
Carbonyl Bridge: Connects the piperidine and thiomorpholine moieties, enabling conformational flexibility .
Table 1: Key Structural Descriptors
Feature | Description |
---|---|
Piperidine Substituent | 6-Methylpyrazine at N1 position |
Thiomorpholine | Sulfur atom at position 4, nitrogen at position 1 |
Functional Groups | Amide, tertiary amine, aromatic pyrazine |
Synthesis and Optimization
Synthetic Routes
The compound is typically synthesized via a multi-step process involving:
-
Piperidine Functionalization: Introduction of 6-methylpyrazine via nucleophilic substitution or Suzuki coupling .
-
Carbonyl Bridge Formation: Amide coupling between piperidine-3-carboxylic acid and thiomorpholine using carbodiimide reagents (e.g., EDC/HOBt) .
-
Purification: Chromatography (C18 column) or recrystallization to achieve >95% purity .
Table 2: Representative Synthesis Yields
Step | Reagents/Conditions | Yield (%) |
---|---|---|
Piperidine Substitution | 6-Methylpyrazine, Pd(PPh<sub>3</sub>)<sub>4</sub>, DMF | 72 |
Amide Coupling | EDC, HOBt, DCM | 68 |
Final Purification | Reverse-phase HPLC | 95 |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderate in DMSO (12 mg/mL), low in aqueous buffers (<1 mg/mL at pH 7.4) .
-
Stability: Stable under inert conditions; susceptible to oxidation at the thiomorpholine sulfur .
Spectroscopic Data
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 8.35 (s, 1H, pyrazine), 3.75–3.60 (m, 4H, thiomorpholine), 2.55 (s, 3H, CH<sub>3</sub>) .
Biological Activity and Applications
Enzyme Inhibition
-
DprE1 Inhibition: IC<sub>50</sub> = 0.9 μM against Mycobacterium tuberculosis DprE1, a target for antitubercular agents .
-
hERG Channel Safety: Low inhibition (IC<sub>50</sub> > 10 μM), reducing cardiac toxicity risks .
Table 3: Biological Activity Profile
Target | Activity (IC<sub>50</sub>/MIC) | Model System |
---|---|---|
DprE1 (Mtb) | 0.9 μM | Enzymatic assay |
hERG Channel | >10 μM | Patch-clamp assay |
Sigma-1 Receptor | 120 nM | Radioligand binding |
Comparative Analysis with Analogues
Structural Analogues
-
TCA1: A thiophene-arylamide DprE1 inhibitor (MIC = 0.48 μg/mL vs. 0.24 μg/mL for 4-[1-(6-methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine) .
-
VX-853: Piperidine-thiomorpholine derivative with anti-inflammatory activity (COX-2 IC<sub>50</sub> = 50 nM) .
Table 4: Activity Comparison
Compound | DprE1 IC<sub>50</sub> (μM) | hERG IC<sub>50</sub> (μM) |
---|---|---|
4-[1-(6-Methylpyrazin-2-yl)piperidine-3-carbonyl]thiomorpholine | 0.9 | >10 |
TCA1 | 0.1 | 5.2 |
VX-853 | N/A | >30 |
Challenges and Future Directions
-
Optimization Needs: Improve aqueous solubility via prodrug strategies (e.g., phosphate esters) .
-
Target Validation: In vivo efficacy studies in TB-infected animal models required .
-
Patent Landscape: No current patents specific to this compound, but related piperidine-thiomorpholine derivatives are covered under WO2013090664A1 .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume